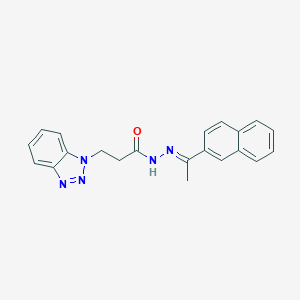

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide

Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide is a benzotriazole-derived acylhydrazone characterized by a 1,2,3-benzotriazole moiety linked to a propanohydrazide backbone, which is further substituted with a 2-naphthyl ethylidene group.

Properties

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-15(17-11-10-16-6-2-3-7-18(16)14-17)22-24-21(27)12-13-26-20-9-5-4-8-19(20)23-25-26/h2-11,14H,12-13H2,1H3,(H,24,27)/b22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAVZGUPBFMGSV-PXLXIMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384849-26-7 | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(2-NAPHTHYL)ETHYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Coupling Strategies

An alternative approach adapts diazotization techniques from benzotriazole UV absorber synthesis (US6605727B2). While originally designed for phenolic couplings, this method can be modified for hydrazide formation. The process involves:

-

Diazotization of 2-nitroaniline derivatives using sodium nitrite (NaNO₂) in hydrochloric or sulfuric acid.

-

Coupling the diazonium salt with a propanohydrazide precursor under basic conditions (pH 7–8).

-

Reduction of intermediate nitro groups using hydrogenation catalysts (e.g., Pd/C or Raney nickel) or chemical reductants like zinc and sodium hydroxide.

This route is less direct and requires stringent control over reaction conditions to avoid byproducts. For example, incomplete reduction may yield benzotriazolyl-1-oxide intermediates, necessitating additional purification steps.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal solvents for the condensation route include n-butanol and acetic acid, which enhance reactant solubility while stabilizing intermediates through hydrogen bonding. Elevated temperatures (80–120°C) accelerate imine formation but risk thermal decomposition of the naphthyl group. Lower temperatures (50–70°C) favor selectivity but prolong reaction times to 12–24 hours.

Catalytic Systems

Formamidine acetate outperforms formamide in yield and reaction rate due to its superior nucleophilicity. Acidic additives like acetic acid (1–2 equiv.) protonate the hydrazide nitrogen, increasing electrophilicity at the carbonyl carbon and promoting nucleophilic attack by the ethylidene component.

Physicochemical and Spectroscopic Characterization

Key Physical Properties

Spectroscopic Data

While experimental spectra for the target compound are unavailable, analogous benzotriazole hydrazides exhibit characteristic signals:

-

¹H NMR : Aromatic protons in the benzotriazole moiety (δ 7.5–8.5 ppm), naphthyl protons (δ 7.0–8.0 ppm), and hydrazide NH (δ 9.5–10.5 ppm).

-

IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹).

Industrial-Scale Production Feasibility

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

Substitution: The benzotriazole and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are often determined to assess the efficacy of these compounds against pathogens .

Anticancer Potential

Compounds featuring benzotriazole moieties have been explored for their anticancer properties. In vitro studies demonstrate that they can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related pathways .

Antioxidant Activity

The antioxidant capacity of these compounds has also been evaluated, with some derivatives showing promising results in scavenging free radicals. This activity is crucial in mitigating oxidative stress-related diseases .

Material Science Applications

In addition to biological applications, 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has potential applications in materials science:

- Corrosion Inhibition : Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces enhances their protective qualities.

- Photostabilizers : These compounds can also act as photostabilizers in polymers, preventing degradation upon exposure to UV light. This application is particularly relevant in the development of durable materials for outdoor use.

Synthesis and Characterization Study

A detailed study on the synthesis of benzotriazole derivatives highlighted the importance of reaction conditions on yield and purity. The use of different solvents and temperatures was systematically varied to optimize the synthesis of hydrazides .

Biological Evaluation

A comprehensive evaluation of similar hydrazide compounds demonstrated their potential as antibacterial agents against resistant strains of bacteria. The study provided insights into structure-activity relationships that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-naphthyl)ethylidene)propanohydrazide depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probing: The naphthyl group can act as a fluorophore, allowing the compound to be used in fluorescence-based assays.

Therapeutic Effects: The compound may interact with cellular targets, such as DNA or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Effects : The 2-naphthyl group in the target compound introduces steric bulk and hydrophobicity compared to methoxy or ethoxy substituents, which may influence solubility and membrane permeability in biological systems .

- Configuration : The (E)-configuration of the hydrazone bond, confirmed in analogs via X-ray crystallography (e.g., ), is likely conserved in the target compound, ensuring planar geometry for intermolecular interactions.

Characterization Techniques

- Spectroscopy : 1H NMR peaks for the naphthyl protons (δ 7.5–8.5 ppm) and benzotriazole protons (δ 8.0–8.3 ppm) would confirm the structure, consistent with data for similar compounds .

- X-ray Crystallography : Used in analogs (e.g., ) to verify the (E)-configuration and molecular packing.

- Mass Spectrometry : Molecular ion peaks matching the calculated mass (~375 Da) would validate synthesis.

Physical and Chemical Properties

- Molecular Weight : Estimated at ~375 Da, higher than analogs with smaller substituents (e.g., 323–339 Da for methoxyphenyl derivatives) .

- Solubility: Reduced water solubility compared to methoxy-substituted analogs due to the hydrophobic naphthyl group. Solubility in DMSO or ethanol is expected.

- Thermal Stability : Benzotriazole derivatives generally exhibit high thermal stability, with melting points >200°C .

Biological Activity

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 1H-benzotriazole derivatives and naphthyl-substituted hydrazides. The reaction conditions often include the use of solvents like ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antibacterial and antifungal properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Benzotriazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(1H-1,2,3-Benzotriazol-1-YL)-... | Staphylococcus aureus | 15 |

| 3-(1H-1,2,3-Benzotriazol-1-YL)-... | Escherichia coli | 12 |

| N-[3-(1H-1,2,3-benzotriazol-1-yl)... | Pseudomonas aeruginosa | 10 |

Anticancer Activity

Studies have demonstrated that benzotriazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1H-1,2,3-Benzotriazol-1-YL)-... | HeLa | 25 |

| 3-(1H-1,2,3-Benzotriazol-1-YL)-... | MCF-7 | 30 |

Antiviral Activity

The antiviral potential of benzotriazole derivatives has also been investigated. Certain derivatives have demonstrated inhibitory effects on viral replication in cell cultures infected with Hepatitis C virus (HCV). The mechanism of action is thought to involve interference with viral helicase activity .

Case Studies

Several case studies highlight the biological significance of benzotriazole derivatives:

Case Study 1: Antiviral Activity Against HCV

A study synthesized a series of N-alkylated benzotriazole derivatives that exhibited potent inhibitory activity against HCV helicase. The most effective compounds had IC50 values in the low micromolar range when tested against the helicase activity .

Case Study 2: Anticancer Screening

In a screening for anticancer activity, a series of benzotriazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications in substituents significantly affected cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Condensation of benzotriazole derivatives with propanohydrazide intermediates under reflux conditions in ethanol or acetonitrile. For example, analogous hydrazide syntheses use aldehydes (e.g., 2-naphthaldehyde) in ethanol at 348 K for 5–6 hours to form the hydrazone bond .

- Step 2 : Purification via chromatography (e.g., silica gel column) or recrystallization (tetrahydrofuran or methanol) to achieve >95% purity .

- Key Parameters : Maintain pH 6–7 to avoid hydrolysis of the hydrazide bond and optimize reaction yield by controlling stoichiometric ratios (1:1 aldehyde-to-hydrazide) .

Q. How is the compound characterized structurally post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Identify protons on the benzotriazole (δ 7.5–8.5 ppm) and naphthylidene (δ 8.0–8.7 ppm) groups. The hydrazone (–CH=N–) proton appears as a singlet near δ 8.5 ppm .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., E/Z configuration of the hydrazone bond). For example, similar compounds crystallize in monoclinic systems with hydrogen bonding between –NH and carbonyl groups .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C21H18N6O: 394.15) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs by substituting the benzotriazole (e.g., with imidazole) or naphthylidene (e.g., with methyl or nitro groups) to assess impact on bioactivity. Use Huisgen cycloaddition for triazole-based substitutions .

- Biological Assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods. Compare MIC values to identify substituents enhancing activity (e.g., electron-withdrawing groups on the aryl ring improved antifungal activity in related hydrazides) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines) to rule out concentration-dependent effects .

- Molecular Modeling : Perform DFT calculations to assess electronic effects (e.g., charge distribution on the hydrazone bond) or docking studies to predict target binding (e.g., fungal CYP51 enzyme) .

- Meta-Analysis : Compare datasets across studies with similar substituents. For example, 4-methoxy substitutions in benzohydrazides showed inconsistent antibacterial activity due to solvent polarity variations in assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antibacterial activity). Parameterize the hydrazone bond’s torsional flexibility to avoid false-positive poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the benzotriazole moiety and catalytic residues (e.g., ASP73 in E. coli FabH enzyme) .

- QSAR Models : Train models with descriptors like polar surface area and HOMO-LUMO gaps to predict cytotoxicity or membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.